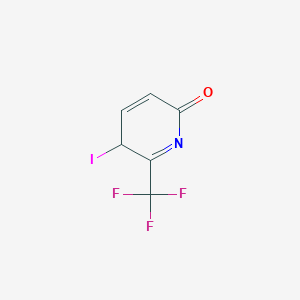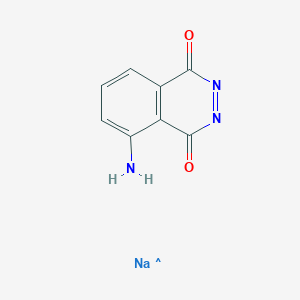
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt typically involves the reaction of 3-nitrophthalic acid with hydrazine to form 3-nitrophthalhydrazide. This intermediate is then reduced to 5-amino-2,3-dihydrophthalazine-1,4-dione, which is subsequently converted to its sodium salt form .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt undergoes various chemical reactions, including:
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium ferricyanide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(II) sulfate, iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of phthalazine and phthalimide, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The chemiluminescent properties of 5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt are due to its ability to undergo oxidation in the presence of an oxidizing agent, producing light. The reaction involves the formation of an excited state intermediate, which releases energy in the form of light as it returns to the ground state . This process is catalyzed by metal ions such as copper(II) or iron(III) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminophthalhydrazide: Another chemiluminescent compound with similar properties.
5-Aminouracil: A compound with similar structural features but different chemical properties.
2,5-Dihydroxy-1,4-benzoquinone: Shares some reactivity patterns with 5-Amino-2,3-dihydrophthalazine-1,4-dione.
Uniqueness
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt is unique due to its high efficiency in producing chemiluminescence, making it particularly valuable in forensic science and analytical chemistry .
Eigenschaften
Molekularformel |
C8H5N3NaO2 |
|---|---|
Molekulargewicht |
198.13 g/mol |
InChI |
InChI=1S/C8H5N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2; |
InChI-Schlüssel |
FGRQDRZHUVRSBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=O)N=NC2=O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




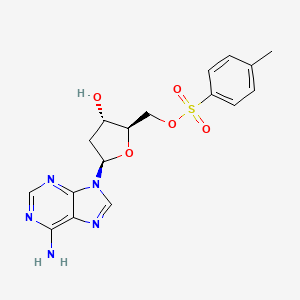

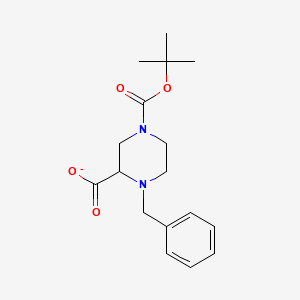
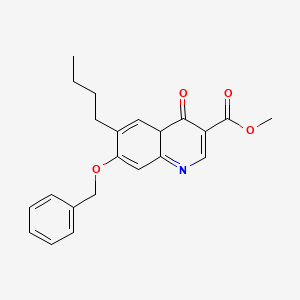
![1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride](/img/structure/B12355055.png)
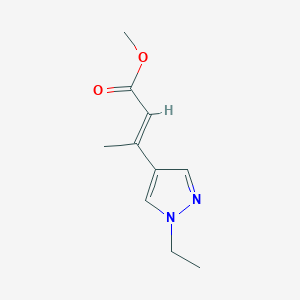

![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol](/img/structure/B12355088.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)


